
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane is a unique organosilicon compound characterized by its heptamethyl and pentaphenyl groups attached to a pentasilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane typically involves the reaction of appropriate silane precursors under controlled conditions. One common method includes the use of chlorosilanes and phenylsilanes in the presence of a catalyst to facilitate the formation of the desired pentasilane structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane compounds, while substitution reactions can introduce a wide range of functional groups, leading to diverse organosilicon derivatives.
Scientific Research Applications
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and as a model compound for studying silicon-based chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its use as a drug delivery agent or in diagnostic imaging are being explored.
Industry: It is used in the development of advanced materials, such as silicon-based polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane exerts its effects involves interactions with molecular targets through its silicon backbone and attached functional groups. These interactions can influence various pathways, including catalytic processes and molecular recognition events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- Octamethyltrisiloxane
Uniqueness
1,1,2,3,4,5,5-Heptamethyl-1,2,3,4,5-pentaphenylpentasilane is unique due to its pentasilane backbone and the combination of heptamethyl and pentaphenyl groups This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar organosilicon compounds
Properties
CAS No. |
144731-00-0 |
|---|---|
Molecular Formula |
C37H46Si5 |
Molecular Weight |
631.2 g/mol |
IUPAC Name |
bis[[dimethyl(phenyl)silyl]-methyl-phenylsilyl]-methyl-phenylsilane |
InChI |
InChI=1S/C37H46Si5/c1-38(2,33-23-13-8-14-24-33)40(5,35-27-17-10-18-28-35)42(7,37-31-21-12-22-32-37)41(6,36-29-19-11-20-30-36)39(3,4)34-25-15-9-16-26-34/h8-32H,1-7H3 |
InChI Key |
LKIWHUUHSHZLGF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)[Si](C)(C4=CC=CC=C4)[Si](C)(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
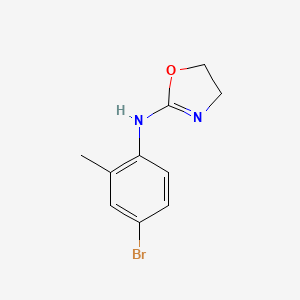
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)
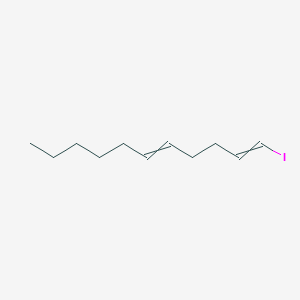
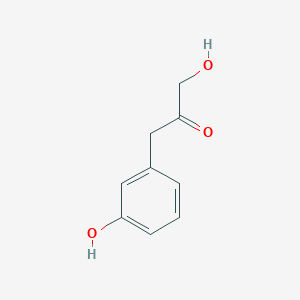
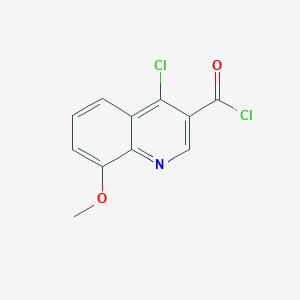
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)

![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
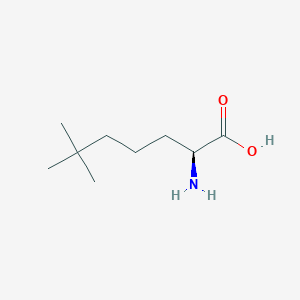
![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
